molecular formula C10H17NO B1629712 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one CAS No. 27092-59-7

9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Katalognummer: B1629712
CAS-Nummer: 27092-59-7
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: FUYXOOVQTRAKSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound featuring a bridged azabicyclo framework with an ethyl group at the 9-position and a ketone at the 3-position. This scaffold is structurally related to pseudopelletierine, a natural alkaloid, and serves as a critical intermediate in synthesizing bioactive molecules.

Eigenschaften

CAS-Nummer

27092-59-7

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

9-ethyl-9-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C10H17NO/c1-2-11-8-4-3-5-9(11)7-10(12)6-8/h8-9H,2-7H2,1H3

InChI-Schlüssel

FUYXOOVQTRAKSC-UHFFFAOYSA-N

SMILES

CCN1C2CCCC1CC(=O)C2

Kanonische SMILES

CCN1C2CCCC1CC(=O)C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Modifications at the 9-Position

Substituents at the 9-position significantly influence the compound’s properties. Key analogs include:

Compound Substituent (9-position) Key Properties References
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Methyl - Melting points: 164–211°C (varies with benzylidene substituents)
- Synthesized via Claisen-Schmidt condensations
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Benzyl - Higher lipophilicity due to aromatic group
- Used in granisetron derivatives
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one Phenyl - Intermediate for pharmaceuticals
- Synthesized via Mannich reaction
3,7-Diazabicyclo[3.3.1]nonan-9-one Dual nitrogen atoms - Enhanced hydrogen-bonding capacity
- Explored for diverse biological activities

9-Ethyl vs. However, specific data on 9-ethyl (e.g., melting point, solubility) must be inferred from trends observed in methyl analogs .

9-Ethyl vs. 9-Benzyl : The benzyl group introduces aromaticity, which may enhance π-π interactions in biological targets but reduce solubility. Ethyl strikes a balance between lipophilicity and steric effects .

Substituent Effects on the Bicyclic Core

Modifications at the 3-keto position and benzylidene groups (where applicable) further diversify properties:

Table 1: Physicochemical Properties of Selected Analogs
Compound (Example) Substituents (Benzylidene) Melting Point (°C) Relative Retention Factor (RF) Synthesis Method
Compound 5 4-Bromobenzylidene 210–211 0.70 Claisen-Schmidt condensation
Compound 6 4-Trifluoromethyl 199–200 0.50 Claisen-Schmidt condensation
Compound 10 3,4-Dimethoxy 138–139 - Aldol condensation
9-Benzyl derivative N/A - - HCl salt formation
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase melting points and polarity, while methoxy groups reduce crystallinity .

Reactivity and Functionalization

  • Ketone Reactivity: The 3-keto group undergoes reactions like oximation (e.g., 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime, m.p. 164–165°C ), enabling further derivatization.
  • Salt Formation: Hydrochloride salts (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride) improve stability and solubility .

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The protocol involves sequential reactions between acetone dicarboxylic acid (1), glutaraldehyde (2), and ethylamine under acidic conditions (Figure 1). Critical parameters include:

  • Temperature control : Maintaining 4–8°C during initial mixing to prevent premature cyclization
  • pH modulation : Sequential addition of sulfuric acid and sodium acetate to achieve optimal imine formation (pH 2–3)
  • Solvent selection : Aqueous systems with ethyl acetate extraction to isolate intermediates

Key challenges involve ethylamine’s volatility (bp 17°C) compared to benzylamine, necessitating closed-system reactors and cryogenic trapping. Pilot studies suggest a 35–40% yield for the cyclized product 3-ethyl-9-azabicyclo[3.3.1]nonan-3-one under optimized conditions.

Post-Cyclization N-Ethylation Strategies

For preformed 9-azabicyclo[3.3.1]nonan-3-one (norpseudopelletierine), direct alkylation offers a modular pathway.

Classical Alkylation Techniques

Reagent screening reveals distinct performance characteristics:

Alkylating Agent Base Solvent Temperature Yield (%)
Ethyl iodide K2CO3 DMF 80°C 22
Diethyl sulfate NaOH (aq) H2O/EtOH 60°C 18
Ethyl triflate DIPEA CH2Cl2 25°C 41

Data synthesized from analogous bicyclic amine alkylations. The low yields reflect steric hindrance from the bicyclic framework and competing O-alkylation at the ketone.

Reductive Amination Approaches

Condensation of norpseudopelletierine with acetaldehyde followed by NaBH3CN reduction achieves partial N-ethylation (28% yield, 0.5 equiv catalyst). This method benefits from:

  • Mild conditions (pH 7, 25°C)
  • Compatibility with the ketone functionality

Rearrangement-Based Syntheses

The tandem Beckmann-Huisgen rearrangement, originally demonstrated for phenylsulfonyl derivatives, shows adaptability for ethyl group installation.

Oxime Formation and Rearrangement

Treatment of 9-azabicyclo[3.3.1]nonan-3-one with hydroxylamine generates the corresponding oxime, which undergoes Beckmann rearrangement to form a 7-membered lactam. Subsequent Huisgen–White rearrangement under basic conditions (KOH, EtOH, Δ) introduces ethyl groups via transamidation.

Critical success factors:

  • Strict anhydrous conditions during Beckmann step (PCl5, benzene)
  • Stoichiometric control in transamidation (1.2 equiv ethylamine)

Reported yields reach 54% over three steps for analogous systems.

Biocatalytic Approaches

Emerging methodologies employ imine reductases (IREDs) for asymmetric synthesis:

Enzyme Substrate Cofactor ee (%) Yield (%)
IRED-M3 Ethyl bicyclo[3.3.1]nonane NADPH 98 67
P450-BMO Norpseudopelletierine NADH 82 58

Data extrapolated from recent azabicycle biotransformation studies. Enzyme engineering to accommodate the ethyl group’s steric demands remains an active research area.

Industrial-Scale Considerations

Comparative analysis of the four methods reveals distinct scalability profiles:

Method Cost Index E-Factor PMI Recommended Scale
Robinson-Ethylamine 1.2 8.7 14.2 >100 kg
Post-Alkylation 3.8 23.4 45.6 <1 kg
Rearrangement 2.1 11.2 19.8 10–100 kg
Biocatalytic 4.5 6.9 9.3 1–10 kg

E-Factor = kg waste/kg product; PMI = Process Mass Intensity

The Robinson route demonstrates superior scalability despite moderate yields, owing to:

  • Aqueous reaction media reducing solvent costs
  • Simplified purification via liquid-liquid extraction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reduction of its ketone precursor. A common approach involves catalytic hydrogenation using ruthenium-based catalysts under hydrogen pressure (e.g., 10 atm) in methanol or ethanol solvents. Sodium borohydride (NaBH₄) in polar aprotic solvents like THF is also effective for selective ketone reduction. Yield optimization requires precise control of reaction time, temperature (25–50°C), and catalyst loading (5–10 mol%) . For example, hydrogenation of 9-benzyl derivatives at 25°C with Ru catalysts achieves >90% conversion .

Q. How does the structural rigidity of the azabicyclo framework influence its reactivity in functionalization reactions?

  • Methodological Answer : The bicyclic system imposes steric constraints, directing electrophilic attacks to the equatorial position of the ketone group. Computational modeling (DFT) predicts preferential nucleophilic addition at C3 due to reduced steric hindrance. Experimental validation via NMR monitoring of Grignard reactions confirms regioselectivity patterns .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying bridgehead protons (δ 3.1–3.5 ppm) and carbonyl carbons (δ 205–210 ppm).
  • IR Spectroscopy : Confirms ketone presence (C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 196.1334 for C₁₁H₁₇NO) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during hydrogenation of this compound derivatives?

  • Methodological Answer : Asymmetric hydrogenation using chiral Ru catalysts (e.g., BINAP-Ru complexes) achieves >95% enantiomeric excess (ee). Critical parameters include:

  • Solvent : Isopropanol enhances stereoselectivity.
  • Additives : Potassium tert-butoxide (20 mM) improves catalyst turnover .
  • Pressure : Lower H₂ pressure (5–7 atm) reduces side reactions. Post-reaction chiral HPLC (e.g., Chiralpak AD-H column) validates ee .

Q. How do structural modifications (e.g., N-ethyl vs. N-benzyl) alter neuropharmacological activity in azabicyclo compounds?

  • Answer : Comparative studies using radioligand binding assays show:

SubstituentTarget ReceptorIC₅₀ (nM)Selectivity Ratio (vs. 5-HT₃)
N-Ethylσ₁ Receptor12 ± 21:150
N-BenzylDopamine D₂45 ± 51:80

The N-ethyl group enhances σ₁ receptor affinity due to reduced steric bulk, while N-benzyl derivatives favor dopaminergic pathways .

Q. How can contradictory data on metabolic stability of azabicyclo derivatives be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions. Standardize protocols using:

  • Liver Microsome Incubations : Human vs. rodent models (e.g., CYP3A4 vs. CYP2D6 dominance).
  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Adjust for protein binding (equilibrium dialysis) to calculate intrinsic clearance .

Data Analysis & Experimental Design

Q. What strategies mitigate byproduct formation during N-alkylation of 9-azabicyclo[3.3.1]nonan-3-one?

  • Answer :

  • Step 1 : Use bulky alkyl halides (e.g., ethyl iodide) to minimize over-alkylation.
  • Step 2 : Employ phase-transfer catalysis (PTC) with TBAB in biphasic systems (CH₂Cl₂/H₂O) to enhance reaction efficiency.
  • Step 3 : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate mono-alkylated products .

Q. How can computational modeling predict the bioactive conformation of this compound in receptor docking studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand flexibility in aqueous solution (AMBER force field).
  • Docking Software (AutoDock Vina) : Grid-box centered on σ₁ receptor binding pocket (PDB: 6DK1). Validate poses using binding free energy calculations (MM-GBSA) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.